molecular formula C18H16N2OS B5835660 1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone CAS No. 5966-25-6

1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

Cat. No.: B5835660
CAS No.: 5966-25-6
M. Wt: 308.4 g/mol
InChI Key: CFASUJYTCNUDDO-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a biphenyl group, an imidazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the biphenyl and imidazole precursors. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the imidazole ring can be formed via a Debus-Radziszewski imidazole synthesis. The final step involves the formation of the sulfanyl linkage, which can be achieved through a thiol-ene reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the Suzuki coupling and Debus-Radziszewski imidazole synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The biphenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl and imidazole derivatives.

Scientific Research Applications

1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl and imidazole groups can interact with hydrophobic and polar regions of proteins, respectively, while the sulfanyl group can form covalent bonds with thiol groups in cysteine residues.

Comparison with Similar Compounds

Similar Compounds

    1-(Biphenyl-4-yl)-2-[(1H-imidazol-2-yl)sulfanyl]ethanone: Lacks the methyl group on the imidazole ring.

    1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanol: Contains a hydroxyl group instead of a carbonyl group.

    1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethane: Lacks the carbonyl group.

Uniqueness

1-(Biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the biphenyl group provides hydrophobic interactions, the imidazole ring offers potential for hydrogen bonding and coordination with metal ions, and the sulfanyl group allows for covalent modifications.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-20-12-11-19-18(20)22-13-17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFASUJYTCNUDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975057
Record name 1-([1,1'-Biphenyl]-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5966-25-6
Record name 1-([1,1'-Biphenyl]-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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